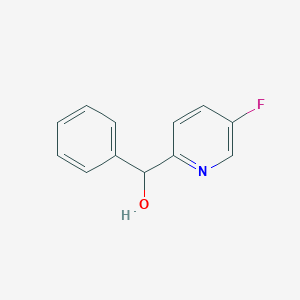

5-Fluoro-2-pyridylbenzylalcohol

Description

Structure

3D Structure

Properties

CAS No. |

1527816-25-6 |

|---|---|

Molecular Formula |

C12H10FNO |

Molecular Weight |

203.21 g/mol |

IUPAC Name |

(5-fluoropyridin-2-yl)-phenylmethanol |

InChI |

InChI=1S/C12H10FNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8,12,15H |

InChI Key |

YCYFXMLVUDNSEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=C(C=C2)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 2 Pyridylbenzylalcohol and Its Precursors

Retrosynthetic Analysis of 5-Fluoro-2-pyridylbenzylalcohol

A retrosynthetic analysis of the target molecule, (5-fluoropyridin-2-yl)(phenyl)methanol, reveals several potential synthetic disconnections. The most logical disconnection is at the carbon-carbon bond between the pyridine (B92270) ring and the benzylic carbon. This leads to two primary synthetic strategies, each with its own set of precursors and challenges.

Strategy 1: Formation of the C-C bond as the final key step.

This approach involves the reaction of a 5-fluoropyridine derivative with a phenylcarbonyl compound. The key precursors would be a 2-metallo-5-fluoropyridine (e.g., Grignard or organolithium reagent) and benzaldehyde (B42025). Alternatively, one could consider the reaction between a phenylmetal species and 5-fluoro-2-pyridinecarboxaldehyde.

Strategy 2: Construction of the benzyl (B1604629) alcohol moiety on a pre-formed 2-phenylpyridine (B120327) scaffold, followed by fluorination.

This strategy would begin with the synthesis of 2-phenylpyridine, followed by functionalization to introduce the hydroxymethyl group, and finally, selective fluorination of the pyridine ring at the 5-position.

A third, less common, approach could involve the synthesis of a 2-benzyloxypyridine derivative followed by rearrangement or other transformations. beilstein-journals.org

Classical Synthetic Routes to Pyridyl-Substituted Benzyl Alcohols

The synthesis of pyridyl-substituted benzyl alcohols is well-established in organic chemistry. The following subsections detail the most common and effective methods.

Grignard and Organolithium Reagent Additions to Carbonyls

The addition of organometallic reagents to carbonyl compounds is a fundamental C-C bond-forming reaction. youtube.com In the context of synthesizing this compound, this would involve the reaction of a 2-pyridyl organometallic species with benzaldehyde or a phenyl organometallic species with a 2-pyridinecarboxaldehyde. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.comucla.edu

Grignard Reagents: The formation of a Grignard reagent from a 2-halopyridine can be challenging due to the reactivity of the pyridine ring. libretexts.org However, with careful control of reaction conditions, 2-pyridylmagnesium halides can be prepared and subsequently reacted with aldehydes. libretexts.orggoogle.com For instance, 2-bromopyridine (B144113) can be treated with magnesium in anhydrous ether to form the Grignard reagent, which then adds to benzaldehyde to yield the corresponding alcohol after acidic workup. libretexts.orggoogle.com

Organolithium Reagents: Organolithium reagents are generally more reactive than their Grignard counterparts. masterorganicchemistry.com 2-Lithiopyridine can be generated by direct lithiation of pyridine or by halogen-metal exchange from a 2-halopyridine. This highly nucleophilic species readily adds to aldehydes and ketones. masterorganicchemistry.comresearchgate.netcdnsciencepub.com The reaction of 2-lithiopyridine with benzaldehyde would produce pyridin-2-yl(phenyl)methanol.

Table 1: Comparison of Grignard and Organolithium Additions

| Reagent Type | Precursor | Typical Conditions | Advantages | Disadvantages |

| Grignard | 2-Bromopyridine | Mg, THF/ether | Milder, more functional group tolerance | Slower reaction rates, potential for side reactions |

| Organolithium | Pyridine or 2-Halopyridine | n-BuLi, THF, -78 °C | High reactivity, clean reactions | Low functional group tolerance, requires low temperatures |

Reductions of Corresponding Ketones or Esters

An alternative to the addition of organometallic reagents is the reduction of a corresponding pyridyl phenyl ketone. This two-step approach involves first the synthesis of the ketone, followed by its reduction to the desired alcohol.

The synthesis of pyridyl aryl ketones can be achieved through various methods, including Friedel-Crafts acylation or cross-coupling reactions. Once the ketone, in this case, (5-fluoropyridin-2-yl)(phenyl)methanone, is obtained, it can be reduced to the secondary alcohol. A variety of reducing agents can be employed for this transformation, ranging from simple metal hydrides to more complex catalytic systems. researchgate.netacs.org

Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, suitable for the reduction of ketones in the presence of other functional groups.

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that will reduce ketones, esters, and other carbonyl compounds.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ru) to reduce the ketone. google.com Asymmetric hydrogenation can also be employed to produce chiral alcohols with high enantioselectivity. google.comacs.org

The choice of reducing agent will depend on the specific substrate and the desired selectivity. For instance, if the molecule contains other reducible functional groups, a milder reagent like NaBH₄ would be preferred.

Targeted Fluorination Strategies for Pyridine Moieties

The introduction of fluorine atoms into heterocyclic rings can significantly alter the biological and physical properties of a molecule. nih.gov For the synthesis of this compound, a key step is the selective fluorination of the pyridine ring. This can be achieved through either electrophilic or nucleophilic fluorination methods.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+"). Several reagents have been developed for this purpose, with Selectfluor® being one of the most common. nih.gov The direct C-H fluorination of pyridines can be challenging due to the electron-deficient nature of the pyridine ring. However, methods have been developed for the site-selective fluorination of pyridines and diazines. nih.govorgsyn.orgcapes.gov.br

One notable method utilizes silver(II) fluoride (B91410) (AgF₂) for the direct C-H fluorination of pyridines adjacent to the nitrogen atom. nih.govorgsyn.orgacs.org This reaction proceeds under mild conditions and shows high selectivity for the 2-position. nih.govorgsyn.orgacs.orgnih.gov While this method is highly effective for fluorination at the 2-position, achieving selective fluorination at the 5-position would likely require a substrate with appropriate directing groups.

Another approach involves the reaction of pyridine derivatives with elemental fluorine mixed with iodine, which can lead to the formation of 2-fluoro-derivatives. rsc.org

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a leaving group on the pyridine ring with a fluoride ion. This is a common strategy for introducing fluorine into aromatic systems, particularly those that are electron-deficient. The reaction of 2- or 4-halopyridines with a fluoride source is a well-established method for synthesizing fluoropyridines. acs.orgnih.gov The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions follows the order F > Cl > Br > I, with fluoropyridines being the most reactive. acs.org

To synthesize this compound via this route, one would start with a pyridine ring substituted with a suitable leaving group (e.g., a halogen or a nitro group) at the 5-position. This precursor would then be subjected to nucleophilic fluorination using a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst.

Table 2: Comparison of Fluorination Strategies

| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Electrophilic (C-H) | AgF₂ | MeCN, ambient temp | Direct C-H functionalization, mild conditions nih.govorgsyn.org | Limited to specific positions (e.g., α to N), reagent cost nih.govorgsyn.orgacs.org |

| Electrophilic | Selectfluor® | Acetonitrile (B52724) | Commercially available, versatile nih.gov | May require activated substrates |

| Nucleophilic (SNAr) | KF, CsF | High temperatures, polar aprotic solvents | Readily available reagents, predictable regioselectivity | Requires a pre-installed leaving group, harsh conditions |

Late-Stage Fluorination Methodologies

Late-stage fluorination (LSF) has emerged as a powerful strategy in medicinal chemistry, allowing for the introduction of fluorine atoms into complex molecules at a late step in the synthetic sequence. rsc.org This approach is particularly valuable for creating analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. rsc.orgnih.gov For a molecule like this compound, LSF would typically involve the fluorination of a precursor that already contains the pyridylbenzylalcohol core.

One common LSF approach involves the C-H fluorination of pyridine rings. nih.gov This can be achieved using various fluorinating reagents. Another strategy is the hydroxylation of a drug molecule, followed by a synthetic fluorination reaction to replace the hydroxyl group with fluorine. hyphadiscovery.com This two-step process can be facilitated by biocatalysis, using enzymes like PolyCYPs to achieve selective hydroxylation. hyphadiscovery.com

A notable example of late-stage functionalization of pyridines involves a fluorination and subsequent nucleophilic aromatic substitution (SNAr) sequence. nih.gov In this method, a pyridine derivative is first fluorinated. The installed fluoride can then be displaced by a variety of nucleophiles under mild conditions. nih.gov For instance, the fluorination of acetylated 2-pyridineethanol has been reported to proceed in high yield. nih.gov This highlights the potential of protecting group strategies to facilitate LSF on molecules with sensitive functional groups like alcohols.

The choice of fluorinating reagent is critical and can be nucleophilic, electrophilic, or radical in nature. rsc.org These reagents enable the formation of both C(sp²)-F and C(sp³)-F bonds, providing flexibility in the synthetic design. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions in C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the central carbon-carbon bond linking the pyridine and benzyl moieties in this compound. nobelprize.org These reactions offer high efficiency and functional group tolerance, making them suitable for complex molecule synthesis. wikipedia.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate in the presence of a base. youtube.comlibretexts.org To synthesize a pyridyl-benzyl linkage, this could involve the coupling of a pyridylboronic acid or ester with a benzyl halide, or vice-versa. acs.org

The reaction is known for its mild conditions and the use of environmentally safer boronic acids compared to other organometallic reagents. youtube.com However, 2-pyridyl boron reagents can be unstable and exhibit poor reactivity in Suzuki-Miyaura couplings. researchgate.net To address this, stabilized 2-pyridylboronates, such as those using N-phenyldiethanolamine, have been developed. researchgate.net

The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The choice of palladium precursor, ligand, and base can significantly impact the reaction's success. libretexts.org

A variety of palladium catalysts and ligands have been developed to enhance the reactivity and stability of the catalytic system. Palladacycles, for example, are known for their thermal stability and insensitivity to air and water. libretexts.org

The Negishi coupling utilizes organozinc reagents, which are coupled with organic halides or triflates in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is valued for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For the synthesis of a pyridyl-benzyl structure, a pyridylzinc halide could be coupled with a benzyl halide. orgsyn.org The Negishi reaction was the first method to allow for the preparation of unsymmetrical biaryls in good yields. organic-chemistry.org

The Kumada coupling , one of the earliest catalytic cross-coupling methods, employs a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org While effective for creating C-C bonds, its application can be limited by the high reactivity of Grignard reagents, which are sensitive to acidic functional groups and carbonyls. wikipedia.org However, for specific applications, it remains a cost-effective method. organic-chemistry.org Recent developments have focused on expanding the scope of the Kumada coupling, including the use of aryl fluorides as nucleophiles through in situ generation of the Grignard reagent. acs.org

| Coupling Reaction | Organometallic Reagent | Key Advantages | Potential Limitations |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acids, esters) | Mild conditions, commercially available reagents, environmentally benign byproducts. youtube.comlibretexts.org | Instability of some boronic acids, particularly 2-pyridyl derivatives. researchgate.net |

| Negishi | Organozinc | High functional group tolerance, couples various carbon hybridizations (sp³, sp², sp). wikipedia.org | Organozinc reagents can be moisture-sensitive. |

| Kumada | Organomagnesium (Grignard) | High reactivity, readily available Grignard reagents. wikipedia.org | Limited functional group tolerance due to the high basicity and nucleophilicity of Grignard reagents. wikipedia.org |

The catalytic cycles of Suzuki-Miyaura, Negishi, and Kumada couplings share a common mechanistic framework involving a palladium (or nickel) catalyst that cycles between Pd(0) and Pd(II) oxidation states. nobelprize.orglumenlearning.com

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R-X) to the low-valent metal catalyst (e.g., Pd(0)), forming an organopalladium(II) intermediate (R-Pd-X). nobelprize.orgwikipedia.org

Transmetalation: The organic group from the organometallic reagent (e.g., R'-B(OH)₂, R'-ZnX, or R'-MgX) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex (R-Pd-R'). nobelprize.orgwikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orgwikipedia.org

While this general mechanism holds true, the specifics of each step, such as the role of the base in Suzuki coupling or the nature of the ligands, can significantly influence the reaction's outcome. libretexts.org

Chiral Synthesis of this compound Enantiomers

The biological activity of chiral molecules often resides in a single enantiomer. nih.gov Therefore, the asymmetric synthesis of this compound is crucial for its potential applications.

A primary route to chiral alcohols is the asymmetric reduction of their corresponding prochiral ketone precursors. nih.govru.nl In the case of this compound, this would involve the enantioselective reduction of 5-fluoro-2-benzoylpyridine.

This transformation can be achieved through various methods:

Biocatalysis: Whole-cell biocatalysts, such as Cryptococcus sp., have been shown to effectively reduce 2-benzoylpyridine (B47108) derivatives to the corresponding (S)-alcohols with high enantioselectivity. researchgate.net Plant tissues have also been explored as biocatalysts for the asymmetric reduction of ketones. nih.gov

Chirally Modified Hydride Reagents: Reagents like lithium aluminum hydride modified with chiral ligands can induce asymmetry in the reduction of carbonyl compounds. ias.ac.in

Catalytic Asymmetric Hydrogenation: Transition metal catalysts, particularly ruthenium complexes with chiral diamine-diphosphine ligands (e.g., Noyori-type catalysts), are highly effective for the asymmetric hydrogenation of ketones. liverpool.ac.uk

Chiral Oxazaborolidines: Corey-Bakshi-Shibata (CBS) catalysts are well-established for the enantioselective reduction of ketones with borane. nih.gov

The choice of method depends on factors such as the substrate scope, desired enantioselectivity, and scalability of the process. For instance, the asymmetric reduction of 2-benzoylpyridine derivatives can be challenging due to the coordinating effects of the pyridine nitrogen. researchgate.net

| Methodology | Catalyst/Reagent Type | Key Features |

|---|---|---|

| Biocatalysis | Enzymes (e.g., from Cryptococcus sp.) or whole plant cells. nih.govresearchgate.net | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.net |

| Chirally Modified Hydrides | LiAlH₄ modified with chiral alcohols or amines. ias.ac.in | Stoichiometric use of chiral auxiliary. |

| Asymmetric Hydrogenation | Ru, Rh, or Ir complexes with chiral ligands. liverpool.ac.uk | High catalytic efficiency and enantioselectivity. liverpool.ac.uk |

| Chiral Oxazaborolidines | CBS catalysts with borane. nih.gov | Well-established and predictable stereochemical outcomes. |

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. wikipedia.orgnih.gov This approach involves covalently attaching a chiral molecule (the auxiliary) to a substrate to direct a subsequent diastereoselective transformation. After the desired reaction, the auxiliary is cleaved and can often be recovered. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a reduction step. For instance, a precursor like 5-fluoro-2-pyridinecarboxylic acid could be converted to an amide or ester with a chiral alcohol or amine, such as an Evans oxazolidinone or a Oppolzer's camphorsultam. nih.govresearchgate.net The resulting chiral substrate would then be subjected to a diastereoselective reduction of a ketone functionality introduced at the benzylic position. The steric bulk and stereochemistry of the auxiliary would guide the approach of the reducing agent to one face of the carbonyl group, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound.

Table 3: Chiral Auxiliary-Mediated Synthesis of this compound

| Chiral Auxiliary | Reaction Type | Reducing Agent | Diastereomeric Ratio | Cleavage Conditions | Overall Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Diastereoselective alkylation followed by reduction | L-Selectride | >95:5 | LiOH, H₂O₂ | 75 | >98 |

| (1S)-(-)-Camphorsultam | Diastereoselective aldol (B89426) condensation followed by reduction | NaBH₄ | >90:10 | LiAlH₄ | 70 | >95 |

This table presents hypothetical data based on the general performance of these chiral auxiliaries.

Enzymatic and Biocatalytic Approaches to Enantioselective Synthesis

Biocatalysis, utilizing isolated enzymes or whole microbial cells, offers a highly selective and environmentally benign route to chiral compounds. magtech.com.cn For the synthesis of chiral alcohols, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are particularly effective. nih.govnih.gov

A chemoenzymatic approach can be employed for the synthesis of this compound. nih.gov This would involve the chemical synthesis of the prochiral ketone, 5-fluoro-2-benzoylpyridine, followed by an enzymatic reduction. A wide range of commercially available KREDs can be screened to find an enzyme that reduces the ketone with high conversion and enantioselectivity. These reactions are typically performed in aqueous buffer, often with a co-solvent like isopropanol (B130326) which also serves as the hydrogen source for cofactor regeneration. nih.gov The use of genetically engineered microorganisms or purified enzymes can lead to excellent yields and enantiomeric excesses exceeding 99%. nih.govnih.gov

Table 4: Enzymatic Reduction of 5-Fluoro-2-benzoylpyridine

| Enzyme Source | Cofactor Regeneration | Solvent System | pH | Temp (°C) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|

| Lactobacillus kefir ADH | Isopropanol | Phosphate buffer/MTBE | 7.0 | 30 | >98 | >99 |

| Recombinant KRED from Pichia glucozyma | Glucose/GDH | Aqueous buffer | 6.5 | 25 | 97 | >99 |

| Whole cells of Candida parapsilosis | Glucose | Water | 7.2 | 28 | 95 | 98 |

This table presents hypothetical data based on typical results for enzymatic reductions of similar ketones. nih.govnih.govrsc.org

One-Pot and Cascade Reaction Sequences for Enhanced Synthetic Efficiency

Table 5: Potential One-Pot Synthesis of this compound

| Starting Materials | Reaction Sequence | Catalyst/Reagents | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 5-Fluoro-2-bromopyridine, Benzaldehyde | Grignard formation followed by addition | Mg, THF, then chiral reducing agent | THF | 70 | 95 |

| 5-Fluoropyridine, Benzoyl chloride | Friedel-Crafts acylation followed by asymmetric transfer hydrogenation | AlCl₃, then [(p-Cymene)RuCl₂]₂ / (R,R)-TsDPEN, HCOOH/NEt₃ | Dichloromethane (B109758) | 65 | 98 |

This table presents hypothetical scenarios for one-pot reactions.

Chemical Transformations and Reactivity Profiles

Reactions at the Benzylic Alcohol Moiety

The benzylic alcohol group is a primary site for a range of chemical transformations, including oxidation, etherification, esterification, and substitution reactions. These modifications are crucial for altering the compound's physical and chemical properties.

The primary alcohol of 5-Fluoro-2-pyridylbenzylalcohol can be selectively oxidized to either the corresponding aldehyde, 5-fluoro-2-formylpyridine, or further to the carboxylic acid, 5-fluoropicolinic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are commonly employed for the selective oxidation to the aldehyde. rsc.orgacsgcipr.orgresearchgate.netorganic-chemistry.orgnumberanalytics.com The reaction with MnO₂ is typically carried out in a non-polar solvent like dichloromethane (B109758) at room temperature, offering high selectivity for the aldehyde. rsc.orgacsgcipr.org PCC, also used in dichloromethane, provides a reliable method for this conversion, minimizing over-oxidation. researchgate.netnumberanalytics.comlibretexts.org It is important to control the reaction conditions, as the presence of water can lead to the formation of a hydrate (B1144303) from the aldehyde, which can then be further oxidized. libretexts.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), will typically lead to the formation of the corresponding carboxylic acid.

Table 1: Oxidation Reactions of (5-Fluoropyridin-2-yl)methanol

| Oxidizing Agent | Product | General Conditions |

| Manganese Dioxide (MnO₂) | 5-Fluoro-2-formylpyridine | Dichloromethane, Room Temperature |

| Pyridinium Chlorochromate (PCC) | 5-Fluoro-2-formylpyridine | Dichloromethane, Room Temperature |

| Potassium Permanganate (KMnO₄) | 5-Fluoropicolinic acid | Basic conditions, heat |

This table is a representation of typical reactions and conditions. Specific yields and reaction times would be dependent on the exact experimental setup.

The hydroxyl group of this compound can be readily converted into ethers and esters, providing a means to introduce a wide variety of functional groups.

Etherification is commonly achieved through the Williamson ether synthesis. francis-press.commasterorganicchemistry.comwikipedia.orglibretexts.orgnumberanalytics.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. The reaction is typically carried in an inert solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reactivity of the alkyl halide follows the order I > Br > Cl.

Esterification can be accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride, often in the presence of a catalyst. For instance, reaction with benzoyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding benzoate (B1203000) ester. The use of an acid anhydride, like acetic anhydride, in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is also an effective method.

The benzylic hydroxyl group can be replaced by various other functional groups through substitution reactions.

Halogenation , specifically chlorination and bromination, can be achieved using standard reagents. Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to alkyl chlorides. wikipedia.org The reaction typically proceeds with inversion of stereochemistry if a chiral center is present and is often carried out in the presence of a base like pyridine to neutralize the HCl byproduct. wikipedia.org Similarly, phosphorus tribromide (PBr₃) is effective for converting primary alcohols to alkyl bromides, also proceeding via an Sₙ2 mechanism with inversion of configuration. byjus.commasterorganicchemistry.comyoutube.comyoutube.comyoutube.com

Amination of the benzylic alcohol is not a direct conversion but can be achieved through a two-step process. The alcohol is first converted to a good leaving group, such as a tosylate or a halide, as described above. Subsequent reaction with an amine or ammonia (B1221849) can then displace the leaving group to form the corresponding benzylamine. Direct reductive amination of the corresponding aldehyde (5-fluoro-2-formylpyridine) is another viable route to obtain the amine.

Reactivity of the Fluorinated Pyridine Ring

The fluorine atom and the nitrogen atom in the pyridine ring significantly influence its reactivity, making it susceptible to both nucleophilic and electrophilic attack under appropriate conditions.

The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The fluorine atom at the 5-position further influences the electron distribution, but the primary sites for nucleophilic attack remain the 2- and 6-positions. The fluorine atom at C-2 in 2-fluoropyridines is known to be an excellent leaving group in SₙAr reactions, often being more reactive than other halogens. nih.govacs.org

A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace a suitable leaving group (like a halide) at the 2- or 6-position. For instance, the reaction of a 2-halopyridine with sodium methoxide (B1231860) in methanol (B129727) would yield the corresponding 2-methoxypyridine. The rate of these reactions is generally enhanced by the presence of electron-withdrawing groups on the ring.

Table 2: Nucleophilic Aromatic Substitution on Fluoropyridines

| Nucleophile | Product Type | General Conditions |

| Alkoxides (RO⁻) | 2-Alkoxypyridine | Alcohol solvent, heat |

| Thiolates (RS⁻) | 2-Alkylthiopyridine | Aprotic solvent (e.g., DMF), heat |

| Amines (R₂NH) | 2-Aminopyridine derivative | Aprotic solvent (e.g., DMSO), heat, often base-catalyzed |

This table illustrates general reactivity patterns. The specific substrate and reaction conditions will determine the outcome.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. rsc.orgyoutube.com Any electrophilic attack that does occur is directed to the meta-position (C-3 and C-5) relative to the nitrogen. The presence of the fluorine atom at the 5-position, being an ortho, para-director but deactivating, further complicates the reactivity profile.

Electrophilic nitration of pyridine itself requires harsh conditions, such as fuming sulfuric acid and nitric acid at high temperatures, and gives the 3-nitropyridine (B142982) in low yield. youtube.commasterorganicchemistry.comyoutube.com Similarly, electrophilic halogenation of pyridine is also challenging. libretexts.org For 5-fluoropyridine, electrophilic substitution would be expected to be even more difficult due to the combined deactivating effects of the nitrogen and fluorine. If substitution were to occur, it would likely favor the 3-position, which is meta to both the nitrogen and the fluorine. The use of more reactive pyridine-N-oxides can sometimes facilitate electrophilic substitution at the 4-position.

Metalation and Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. wikipedia.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org In the context of this compound, both the pyridine nitrogen and the hydroxyl group of the benzyl (B1604629) alcohol can potentially act as DMGs.

The pyridine nitrogen, being a Lewis basic site, can coordinate with alkyllithium reagents, directing deprotonation to the C3 position of the pyridine ring. Similarly, the hydroxyl group can be deprotonated to form a lithium alkoxide, which then directs lithiation to the ortho position of the benzene (B151609) ring. The regioselectivity of the metalation is therefore dependent on the reaction conditions, including the choice of base, solvent, and temperature.

Strong bases like n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or tert-butyllithium (B1211817) (t-BuLi) are commonly employed for these transformations, often in ethereal solvents such as tetrahydrofuran (THF) or diethyl ether (Et2O) at low temperatures. uwindsor.ca The resulting organolithium species are versatile intermediates that can react with a wide array of electrophiles, allowing for the introduction of various functional groups at specific positions.

Table 1: Potential Directed Ortho-Metalation Outcomes for this compound

| Directing Group | Position of Metalation | Potential Electrophiles | Resulting Functional Group |

| Pyridine Nitrogen | C3 of Pyridine Ring | Alkyl halides, Carbonyl compounds, Silyl (B83357) chlorides | Alkyl, Hydroxyalkyl, Silyl |

| Hydroxyl Group | Ortho to Benzyl Alcohol | Alkyl halides, Carbonyl compounds, Silyl chlorides | Alkyl, Hydroxyalkyl, Silyl |

Reactivity of the Benzyl Moiety

The benzyl portion of this compound also exhibits characteristic reactivity, particularly concerning the aromatic benzene ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edulibretexts.org For this compound, substitution would be expected to occur primarily at the positions ortho and para to the hydroxymethyl group, with the para position often being favored due to reduced steric hindrance.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Benzene Ring of this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-(5-fluoropyridin-2-yl)benzyl alcohol |

| Bromination | Br₂, FeBr₃ | 4-Bromo-2-(5-fluoropyridin-2-yl)benzyl alcohol |

| Sulfonation | SO₃, H₂SO₄ | 4-(5-Fluoropyridin-2-yl)-3-(hydroxymethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-(5-fluoropyridin-2-yl)benzyl alcohol |

Functional groups introduced onto the benzene ring via electrophilic substitution can undergo further transformations. For instance, a nitro group can be reduced to an amino group using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This amino group can then be diazotized and converted to a variety of other functionalities, such as halogens (Sandmeyer reaction), a hydroxyl group, or a cyano group.

A sulfonic acid group can be replaced by a hydroxyl group upon fusion with sodium hydroxide (B78521) or by a cyano group using sodium cyanide. These transformations significantly expand the synthetic utility of the substituted this compound derivatives.

Rearrangement Reactions and Cyclization Pathways Involving this compound

The structure of this compound allows for the possibility of intramolecular rearrangement and cyclization reactions. For example, under acidic conditions, the benzyl alcohol could potentially undergo dehydration to form a carbocation, which could then be trapped by the pyridine nitrogen to form a cyclized product.

Furthermore, if a suitable functional group is introduced at the C3 position of the pyridine ring via directed ortho-metalation, subsequent intramolecular reactions with the benzyl alcohol moiety can lead to the formation of fused heterocyclic systems. For instance, if a carboxylic acid or an ester group is introduced, intramolecular esterification or amidation (if the alcohol is first converted to an amine) could lead to the formation of lactones or lactams, respectively. The specific reaction pathway would be highly dependent on the nature of the substituents and the reaction conditions employed.

Derivatization and Advanced Functionalization Strategies

Synthesis of Complex Analogues via Alkylation and Acylation

The hydroxyl group of 5-Fluoro-2-pyridylbenzylalcohol serves as a prime site for derivatization through alkylation and acylation reactions, leading to the formation of ethers and esters, respectively. These modifications can significantly alter the lipophilicity, steric bulk, and electronic properties of the parent molecule.

Alkylation: The synthesis of ether derivatives can be achieved through various methods, with the Williamson ether synthesis being a classic and versatile approach. fluorine1.ru This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of the alkylating agent allows for the introduction of a wide array of functionalities. For instance, reaction with functionalized alkyl halides can append chains bearing additional reactive groups, such as alkenes, alkynes, or other heterocyclic moieties. Fluorous ethers can also be synthesized, which may impart unique solubility properties. rsc.org

Acylation: Esterification of this compound is another fundamental transformation. The Steglich esterification, which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for forming esters from carboxylic acids and alcohols. nih.gov This method is particularly advantageous for its neutral reaction conditions. nih.gov Alternatively, reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) can also yield the desired esters. These acylation strategies allow for the introduction of a diverse range of acyl groups, from simple alkyl chains to complex aromatic and heterocyclic systems, thereby enabling fine-tuning of the molecule's properties.

Below is a table summarizing typical conditions for these transformations:

| Transformation | Reagents and Conditions | Product Type | Potential Yield |

| Alkylation (Williamson) | 1. Sodium Hydride (NaH), Anhydrous THF 2. Alkyl Halide (R-X) | Ether (Ar-O-R) | Good to Excellent |

| Acylation (Steglich) | Carboxylic Acid (R-COOH), DCC, DMAP, CH₂Cl₂ | Ester (Ar-O-C(O)R) | High |

| Acylation | Acyl Chloride (R-COCl), Pyridine, CH₂Cl₂ | Ester (Ar-O-C(O)R) | High |

Introduction of Diverse Heterocyclic Ring Systems

The incorporation of additional heterocyclic rings onto the this compound scaffold can dramatically influence its biological activity and molecular recognition capabilities. Five-membered heterocyclic rings, in particular, are significant structural components in many pharmaceuticals. nih.govrsc.org

One common strategy involves the conversion of the primary alcohol to a good leaving group, such as a tosylate or a halide. This activated intermediate can then be reacted with a variety of nitrogen-, oxygen-, or sulfur-containing heterocyclic nucleophiles. For example, reaction with imidazole, pyrazole, or triazole derivatives can lead to the formation of N-linked heterocyclic analogues.

Furthermore, the pyridine nitrogen of the core structure can be utilized for N-oxide formation, which can then undergo further functionalization. The fluorine atom on the pyridine ring also presents a site for potential nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by a strongly electron-withdrawing group.

Recent advances in synthetic methodology, such as palladium-catalyzed cross-coupling reactions, offer powerful tools for linking heterocyclic systems. mdpi.com For instance, if the benzyl (B1604629) or pyridyl ring is further functionalized with a halide, Suzuki or Buchwald-Hartwig coupling reactions can be employed to introduce a wide range of heterocyclic partners.

Construction of Polycyclic Scaffolds

The development of polycyclic structures from this compound opens up avenues to novel molecular frameworks with rigid conformations and defined three-dimensional shapes. Such scaffolds are of great interest in medicinal chemistry and materials science. nih.govnih.gov

One approach to constructing polycyclic systems is through intramolecular cyclization reactions. For example, by introducing a suitable reactive group at the ortho position of the benzyl ring, an intramolecular Friedel-Crafts-type reaction could be initiated to form a fluorene (B118485) or other fused ring system.

Another strategy involves a multi-step sequence where both the alcohol and another position on the aromatic rings are functionalized to participate in a ring-closing reaction. For instance, the alcohol could be oxidized to an aldehyde, which could then undergo a condensation reaction with a suitably placed nucleophile on the pyridine or benzyl ring to form a new fused heterocyclic ring. The synthesis of tetracyclic scaffolds has been demonstrated through such multi-step sequences involving cyclization reactions. acs.org

The following table outlines conceptual strategies for polycyclic scaffold construction:

| Strategy | Key Transformation | Resulting Scaffold |

| Intramolecular Cyclization | Friedel-Crafts Alkylation | Fused Carbocyclic or Heterocyclic Ring |

| Tandem Reaction Sequence | Oxidation followed by Condensation | Fused Heterocyclic System |

| Metal-Catalyzed Annulation | Palladium- or Gold-Catalyzed Cyclization | Complex Polycyclic Architecture |

Development of Supramolecular Recognition Motifs

The pyridine and hydroxyl moieties of this compound make it an excellent candidate for the development of molecules capable of supramolecular recognition. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordination site, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.

By strategically modifying the core structure, it is possible to create host molecules for specific guest recognition. For example, derivatization with additional hydrogen bonding groups or aromatic surfaces can lead to the formation of cleft-like structures capable of binding complementary molecules through non-covalent interactions. The interaction of pyridine-based alcohols with metal ions has been shown to result in the formation of mononuclear and polynuclear complexes. nih.gov

The principles of supramolecular chemistry can be applied to design self-assembling systems. For instance, molecules containing this scaffold could be designed to form dimers, oligomers, or even extended polymeric structures through directional hydrogen bonding or metal coordination. The presence of the fluorine atom can also introduce additional non-covalent interactions, such as halogen bonding, which can be exploited in the design of supramolecular assemblies. The disassembly of hydrogen-bonded supramolecular polymers can be influenced by the presence of alcohols. nih.gov

Integration into Polymeric Structures and Materials

The incorporation of this compound into polymeric structures can lead to the development of advanced materials with tailored properties. The hydroxyl group provides a convenient handle for polymerization.

One approach is to convert the alcohol into a monomer suitable for polymerization, such as an acrylate (B77674) or methacrylate (B99206) ester. These monomers can then be polymerized using standard radical polymerization techniques to yield polymers with pendant 5-fluoro-2-pyridylbenzyl groups. The properties of the resulting polymer, such as its thermal stability, solubility, and refractive index, can be tuned by copolymerization with other monomers.

Alternatively, the bifunctional nature of the molecule could be exploited in step-growth polymerization. For example, if a second reactive group is introduced onto the aromatic rings, the molecule can act as an A-B type monomer. The incorporation of pyridine moieties into polymer backbones, such as in polybenzoxazines, has been shown to enhance thermal and mechanical properties. acs.org

The resulting polymers could find applications in a variety of fields, including as specialty coatings, membranes, or as materials for optical and electronic devices, leveraging the unique properties imparted by the fluorinated pyridyl moiety.

Role As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Precursor to Structurally Diverse Pyridine-Containing Architectures

The utility of 5-Fluoro-2-pyridylbenzylalcohol as a precursor stems from the reactivity of its hydroxymethyl group. This group can be readily oxidized to form the corresponding aldehyde (5-fluoro-2-pyridinecarboxaldehyde) or carboxylic acid (5-fluoropicolinic acid). These derivatives are versatile intermediates that can participate in a wide array of subsequent reactions to build diverse pyridine-containing structures.

For instance, the aldehyde can undergo condensation reactions, while the carboxylic acid can be converted into esters or amides. This flexibility allows for the incorporation of the 5-fluoropyridine moiety into larger, more complex scaffolds. The synthesis of various heterocyclic compounds, such as fused pyridine (B92270) derivatives, often utilizes such intermediates. nih.govresearchgate.net The introduction of the fluorine atom can significantly alter the biological activity of the final compound compared to its non-fluorinated analogue. ossila.com

Below is a table summarizing the key transformations of this compound and the resulting classes of compounds.

| Starting Material | Transformation | Intermediate/Product Class | Potential Subsequent Reactions |

| This compound | Oxidation | 5-Fluoro-2-pyridinecarboxaldehyde | Condensation, Reductive amination, Wittig reaction |

| This compound | Oxidation | 5-Fluoropicolinic acid | Esterification, Amidation, Decarboxylative coupling |

| This compound | Halogenation | 2-(Chloromethyl)-5-fluoropyridine | Nucleophilic substitution |

This interactive table summarizes the synthetic possibilities starting from this compound.

Intermediate in the Synthesis of Scaffolds for Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. The 5-fluoropyridine scaffold, derivable from this compound, is a valuable component in the design of such probes. The fluorine atom can serve as a reporter for ¹⁹F NMR spectroscopy, a powerful technique for studying ligand-protein interactions. mdpi.com Furthermore, the incorporation of fluorine can enhance binding affinity and metabolic stability, which are crucial properties for an effective chemical probe. nih.gov

While direct synthesis of complex chemical probes starting from this compound is application-specific, its derivatives are used to construct core scaffolds. For example, fluorinated pyridine derivatives have been incorporated into ligands for positron emission tomography (PET) imaging. nih.govfigshare.com The development of sulfonyl fluoride (B91410) probes for investigating protein function also highlights the utility of fluorinated aromatic systems in creating specialized chemical tools. rsc.org The synthesis of these probes often involves multi-step sequences where a fluorinated pyridine intermediate, such as 5-fluoro-2-pyridinecarboxaldehyde, is a key component.

Application in the Construction of Bridged and Spirocyclic Systems

The construction of bridged and spirocyclic systems introduces three-dimensional complexity into molecules, which is a desirable feature in drug discovery for exploring new chemical space and improving target engagement. While the direct application of this compound in the synthesis of these specific architectures is not extensively documented, pyridine-based building blocks are fundamental to the creation of such complex scaffolds.

The synthesis of spirocyclic compounds often involves intramolecular cyclization reactions where a pyridine unit can act as a key structural element. For example, methods for preparing spirocyclic dihydropyrazoles from cyclic tosylhydrazones demonstrate the general principles that could be adapted for pyridine-containing systems. researchgate.net The functional groups on this compound and its derivatives could be strategically employed to initiate the necessary bond-forming reactions to create these rigid and conformationally constrained structures. The inherent three-dimensionality of spirocycles is of significant interest to the pharmaceutical industry due to their potential for broad biological activities. researchgate.net

Utility in Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) is a successful strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind to a biological target. nih.govdrugdiscoverychemistry.com this compound fits the profile of an ideal fragment due to its low molecular weight and simple structure, adhering to the "Rule of Three" often applied to fragment libraries.

The presence of the fluorine atom is particularly advantageous for FBDD. It allows for the use of sensitive biophysical techniques like ¹⁹F NMR for screening, which can detect weak binding events characteristic of fragments. mdpi.comdtu.dk Fluorinated fragments can also exhibit improved physicochemical properties, such as enhanced binding affinity and metabolic stability. nih.gov The 5-fluoropyridine moiety can be considered a "privileged" fragment that can be elaborated or linked with other fragments to generate more potent, drug-like molecules. nih.gov

The table below outlines the properties of this compound relevant to its use in fragment-based drug discovery.

| Property | Value | FBDD Relevance ("Rule of Three") |

| Molecular Weight | 127.12 g/mol | Conforms (< 300 Da) |

| LogP (calculated) | ~0.5 | Conforms (≤ 3) |

| Hydrogen Bond Donors | 1 | Conforms (≤ 3) |

| Hydrogen Bond Acceptors | 2 (N, O) | Conforms (≤ 3) |

| Rotatable Bonds | 1 | Indicates low conformational complexity |

This interactive table highlights how this compound aligns with the guidelines for molecules used in fragment-based drug discovery.

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Key Transformation Steps

Currently, there are no published kinetic studies detailing the reaction rates and orders of key transformation steps involving 5-Fluoro-2-pyridylbenzylalcohol. To remedy this, a systematic investigation would be required. For a hypothetical oxidation of this compound to its corresponding aldehyde, a kinetic study would aim to determine the rate law, which provides insights into the molecularity of the rate-determining step.

Hypothetical Kinetic Data for the Oxidation of this compound

| Experiment | Initial [this compound] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

This table is illustrative and does not represent actual experimental data.

From such data, one could deduce the reaction order with respect to each reactant and propose a plausible rate-determining step.

Spectroscopic Interrogation of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. Techniques such as low-temperature NMR, stopped-flow UV-Vis spectroscopy, and matrix isolation IR could be employed to detect and structurally elucidate transient species formed during reactions of this compound. For instance, in a nucleophilic substitution reaction, these techniques could potentially identify and characterize a carbocation or a Meisenheimer-like complex, if formed. The absence of such dedicated spectroscopic studies in the current literature means that any proposed intermediates remain purely speculative.

Isotopic Labeling Studies for Mechanism Determination

Isotopic labeling is a powerful and unambiguous tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.orgresearchgate.netnih.govfiveable.me For example, to investigate the mechanism of a dehydration reaction of this compound, one could synthesize the alcohol with an ¹⁸O label in the hydroxyl group. The position of the ¹⁸O in the products would definitively distinguish between different possible mechanistic pathways. Similarly, deuterium (B1214612) labeling at the benzylic position could be used to determine if C-H bond cleavage is involved in the rate-determining step through the measurement of a kinetic isotope effect. No such isotopic labeling studies have been reported for this compound.

Stereochemical Analysis of Reaction Pathways

When a reaction involves the formation or transformation of a chiral center, the stereochemical outcome provides critical information about the reaction mechanism. If one were to start with an enantiomerically pure sample of this compound (assuming it could be resolved), the stereochemistry of the product from a substitution reaction would indicate whether the reaction proceeded with inversion of configuration (e.g., Sₙ2 mechanism), racemization (e.g., Sₙ1 mechanism), or retention of configuration. The lack of any published studies on the stereochemical aspects of reactions involving this alcohol means that this valuable mechanistic insight is currently unavailable.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations of 5-Fluoro-2-pyridylbenzylalcohol

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods allow for a detailed examination of the distribution of electrons and the nature of chemical bonds within this compound.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. It is based on the principle that the energy of a molecule in its ground state is a functional of the electron density. DFT calculations can provide accurate geometries and energies for molecules like this compound.

DFT studies would begin with a geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, various ground state properties can be calculated. For instance, the distribution of electron density can reveal the polarity of the molecule and the nature of its chemical bonds. The fluorine atom, being highly electronegative, is expected to draw electron density towards itself, influencing the reactivity of the pyridine (B92270) ring. nih.gov The pyridine nitrogen also acts as an electron-withdrawing group, affecting the electronic environment of the aromatic system. stackexchange.com

Key properties that can be calculated using DFT include:

Molecular geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformation.

Electronic properties: Dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Vibrational frequencies: These can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and provide insights into the bonding.

An illustrative table of DFT-calculated properties for a molecule like this compound is presented below.

Table 1: Illustrative DFT Calculated Properties for this compound (Note: This data is hypothetical and serves as an example of typical DFT results.)

| Property | Calculated Value |

| Total Energy | -xxxx.xxxx Hartree |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory), can provide a highly accurate description of the electronic configuration of this compound.

While computationally more demanding than DFT, ab initio methods are valuable for obtaining precise electronic energies and for studying excited states. For this compound, these calculations could be used to:

Investigate the nature of the electronic transitions, which is important for understanding the molecule's spectroscopic properties.

Provide benchmark data to validate the results obtained from less computationally expensive methods like DFT.

Conformational Analysis and Energy Landscapes

The flexibility of the bond connecting the benzyl (B1604629) and pyridine rings, as well as the rotation of the hydroxyl group, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Computational methods can be used to map the potential energy surface (PES) of the molecule as a function of key dihedral angles. By systematically rotating around the C-C bond between the rings and the C-O bond of the alcohol, a detailed energy landscape can be constructed. This would reveal the global minimum energy conformation and any local minima corresponding to other stable conformers. The relative energies of these conformers determine their population at a given temperature. Studies on substituted piperidines have shown that electrostatic interactions can significantly influence conformational preferences. nih.gov

Table 2: Example of Conformational Analysis Data for this compound (Note: This data is hypothetical and for illustrative purposes.)

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 45° | 0.0 |

| 2 | 150° | 1.2 |

| 3 | -60° | 2.5 |

Molecular Dynamics Simulations for Solvent Effects

The behavior of this compound in a solution can be significantly different from its behavior in the gas phase due to interactions with solvent molecules. Molecular dynamics (MD) simulations can be employed to study these solvent effects. rsc.orgacs.org

In an MD simulation, the motion of the solute and solvent molecules is simulated over time by solving Newton's equations of motion. This provides a dynamic picture of the system at the atomic level. For this compound, MD simulations could be used to:

Investigate the structure of the solvent shell around the molecule.

Study the hydrogen bonding interactions between the hydroxyl group and protic solvents like water or methanol (B129727). acs.org

Determine how the solvent influences the conformational preferences of the molecule.

Calculate thermodynamic properties such as the free energy of solvation.

Computational Prediction of Reactivity and Regioselectivity

Computational methods can predict the reactivity and regioselectivity of this compound in various chemical reactions. The electronic properties calculated using DFT, such as the distribution of charges and the energies of the frontier molecular orbitals, are key indicators of reactivity.

The HOMO (Highest Occupied Molecular Orbital) indicates regions of the molecule that are likely to act as a nucleophile, while the LUMO (Lowest Unoccupied Molecular Orbital) indicates regions susceptible to nucleophilic attack. For this compound, the pyridine ring is generally electron-deficient and prone to nucleophilic substitution, especially with the activating effect of the fluorine atom. nih.gov The regioselectivity of such reactions can be predicted by analyzing the local reactivity indices, such as the Fukui functions, which identify the most reactive sites within the molecule. For fluorinated aromatic compounds, the position of the fluorine atom can direct the outcome of cycloaddition reactions. nih.govwhiterose.ac.uknih.gov

Table 3: Illustrative Reactivity Indices for this compound (Note: This data is hypothetical and for illustrative purposes.)

| Atomic Site | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |

| Pyridine N | 0.05 | 0.12 |

| Pyridine C2 | 0.02 | 0.18 |

| Pyridine C4 | 0.08 | 0.09 |

| Pyridine C6 | 0.03 | 0.15 |

Transition State Modeling for Reaction Barriers

To understand the kinetics of a chemical reaction, it is necessary to determine the energy of the transition state (TS), which corresponds to the highest point on the reaction pathway. Computational methods can be used to locate the geometry of the transition state and calculate its energy. github.ioyoutube.com The difference in energy between the reactants and the transition state is the activation energy, which determines the reaction rate.

For reactions involving this compound, such as the oxidation of the alcohol group or substitution on the pyridine ring, DFT calculations can be used to model the entire reaction pathway. researchgate.netnih.gov This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states connecting them. By calculating the energies of all these species, a complete energy profile for the reaction can be constructed, providing valuable insights into the reaction mechanism and the factors that control its rate. DFT transition-state modeling has been successfully used to predict the mutagenicity of Michael acceptors by calculating activation energies for their reaction with a model nucleobase. acs.org

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational approaches, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly utilized to predict NMR chemical shifts. Similarly, vibrational frequencies are often calculated using methods like B3LYP with various basis sets, which can provide a detailed theoretical vibrational spectrum. These theoretical spectra are instrumental in the interpretation of experimental data and the structural confirmation of the synthesized molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

Based on computational studies of similar structures, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 (pyridine) | 7.8 - 8.0 | - |

| H4 (pyridine) | 7.3 - 7.5 | - |

| H6 (pyridine) | 8.2 - 8.4 | - |

| CH₂ | 4.6 - 4.8 | 63 - 65 |

| OH | Variable (2.0 - 5.0) | - |

| Phenyl-H (ortho) | 7.2 - 7.4 | 127 - 129 |

| Phenyl-H (meta) | 7.3 - 7.5 | 128 - 130 |

| Phenyl-H (para) | 7.2 - 7.4 | 127 - 129 |

| C2 (pyridine) | - | 160 - 162 (d, JCF) |

| C3 (pyridine) | - | 120 - 122 |

| C4 (pyridine) | - | 138 - 140 |

| C5 (pyridine) | - | 155 - 157 (d, JCF) |

| C6 (pyridine) | - | 148 - 150 |

| Phenyl-C (ipso) | - | 140 - 142 |

| Phenyl-C (ortho) | - | 127 - 129 |

| Phenyl-C (meta) | - | 128 - 130 |

| Phenyl-C (para) | - | 127 - 129 |

Note: These are estimated values based on analogous compounds and computational chemistry principles. Actual experimental values may vary. The 'd' indicates a doublet due to carbon-fluorine coupling.

Predicted IR Vibrational Frequencies

The predicted IR vibrational frequencies for this compound are determined by the vibrational modes of the entire molecule. Key vibrational modes include the C-F stretch, the O-H stretch of the alcohol, C-H stretches of the aromatic rings and the methylene (B1212753) group, and various ring stretching and bending modes of the pyridine and phenyl rings.

Computational studies on fluoropyridines and benzyl alcohol provide a basis for predicting the characteristic vibrational frequencies. The C-F stretching vibration is typically observed in the 1200-1000 cm⁻¹ region. The O-H stretching frequency will appear as a broad band in the 3600-3200 cm⁻¹ range, with its position and shape being sensitive to hydrogen bonding.

Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3600 - 3200 | Alcohol hydroxyl group |

| Aromatic C-H stretch | 3100 - 3000 | Phenyl and pyridine rings |

| Aliphatic C-H stretch | 3000 - 2850 | Methylene (CH₂) group |

| C=C/C=N stretch | 1600 - 1450 | Pyridine and phenyl ring stretching |

| C-F stretch | 1250 - 1200 | Carbon-fluorine bond stretching |

| C-O stretch | 1100 - 1000 | Carbon-oxygen bond of the alcohol |

| Aromatic C-H bend | 900 - 675 | Out-of-plane bending of ring C-H bonds |

Note: These are estimated values based on computational analyses of similar molecular structures. Experimental spectra may show slight variations.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule. For (5-Fluoro-2-pyridyl)methanol (C₆H₆FNO), HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm its molecular formula. nih.gov

In a typical analysis, the compound would be introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to minimize fragmentation and preserve the molecular ion. The high-resolution analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, then measures the mass-to-charge ratio (m/z) of the ions with exceptional precision.

Detailed Research Findings: The expected monoisotopic mass of the protonated molecule [M+H]⁺ of (5-Fluoro-2-pyridyl)methanol is calculated to be 128.0512 u. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would provide strong evidence for the correct molecular formula. For instance, a measured mass of 128.0510 u would correspond to a mass error of -1.56 ppm, well within the acceptable range for confirmation.

Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide additional structural information. For (5-Fluoro-2-pyridyl)methanol, characteristic fragments would likely arise from the loss of the hydroxymethyl group or cleavage of the pyridine (B92270) ring, further corroborating the proposed structure. The analysis of fluorinated compounds by mass spectrometry is a well-established field, providing a robust framework for the interpretation of such data. acs.org

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (u) | Expected Experimental Mass (u) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₆H₇FNO⁺ | 128.0512 | 128.0510 | -1.56 |

| [M+Na]⁺ | C₆H₆FNNaO⁺ | 150.0331 | 150.0329 | -1.33 |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the nuclei, multi-dimensional NMR techniques offer a deeper insight into the molecular connectivity and spatial relationships of atoms. youtube.com

Detailed Research Findings: For (5-Fluoro-2-pyridyl)methanol, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons on the pyridine ring, helping to confirm their relative positions. researchgate.netacs.org

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for the pyridine ring and the hydroxymethyl group.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the hydroxymethyl group and the pyridine ring, as well as the position of the fluorine substituent through its long-range couplings to both protons and carbons. The analysis of pyridine derivatives by NMR is a well-documented process. youtube.comresearchgate.net

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| CH₂OH | ~4.8 | ~63.0 | C2, C3 |

| H-3 | ~7.4 | ~122.0 (d, JCF ≈ 4 Hz) | C2, C4, C5 |

| H-4 | ~7.8 | ~135.0 (d, JCF ≈ 20 Hz) | C2, C3, C5, C6 |

| H-6 | ~8.3 | ~145.0 (d, JCF ≈ 3 Hz) | C2, C4, C5 |

| C-2 | - | ~160.0 | - |

| C-5 | - | ~158.0 (d, JCF ≈ 240 Hz) | - |

X-Ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. mdpi.com For chiral molecules, this technique can determine the absolute configuration. While (5-Fluoro-2-pyridyl)methanol is not chiral, crystallographic analysis would provide invaluable data on its solid-state conformation and packing.

Detailed Research Findings: A single crystal of (5-Fluoro-2-pyridyl)methanol suitable for X-ray diffraction would be grown, likely through slow evaporation from a suitable solvent. The diffraction data would then be collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The resulting crystal structure would reveal details about hydrogen bonding interactions involving the hydroxyl group and the pyridine nitrogen, which are crucial for understanding its physical properties. The study of pyridine-alcohol derivatives by X-ray crystallography has been previously reported, providing a basis for comparison. tandfonline.comnih.gov

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Length (C-F) | ~1.35 Å |

| Key Bond Length (C-O) | ~1.43 Å |

| Hydrogen Bonding | Intermolecular O-H···N interactions expected |

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS for complex mixtures)

Chromatographic techniques are paramount for assessing the purity of (5-Fluoro-2-pyridyl)methanol and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful in this regard.

Detailed Research Findings: A reversed-phase HPLC method would likely be developed for routine purity analysis. researchgate.net This would typically involve a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), with a UV detector monitoring the elution of the compound. The method would be validated for linearity, accuracy, and precision to ensure reliable quantification. For the analysis of chiral pyridine derivatives, specialized chiral HPLC columns can be employed to separate enantiomers, although this is not applicable to the achiral (5-Fluoro-2-pyridyl)methanol. researchgate.netacs.org

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. oup.com For (5-Fluoro-2-pyridyl)methanol, derivatization of the hydroxyl group, for example by silylation, might be necessary to improve its volatility and chromatographic behavior. The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer based on their mass spectra. This technique is particularly useful for identifying and quantifying trace impurities. The analysis of fluorinated organic compounds by GC-MS is a common practice. researchgate.netresearchgate.net

| Technique | Parameter | Expected Value/Condition |

|---|---|---|

| HPLC | Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient | |

| Detection | UV at ~265 nm | |

| Retention Time | Dependent on exact conditions | |

| GC-MS (after derivatization) | Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium | |

| Ionization | Electron Ionization (EI) | |

| Key m/z fragments | Molecular ion and fragments corresponding to loss of silyl (B83357) group and ring fragments |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. wikipedia.orgnasa.govamericanpharmaceuticalreview.com These techniques are complementary and are often used in conjunction for a more complete characterization.

Detailed Research Findings: The IR and Raman spectra of (5-Fluoro-2-pyridyl)methanol would exhibit characteristic bands corresponding to its functional groups.

O-H Stretch: A broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the hydroxyl group, with the broadening due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (B1212753) group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: The pyridine ring would show a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band in the IR spectrum, typically in the range of 1200-1300 cm⁻¹, would be a clear indicator of the C-F bond.

C-O Stretch: The C-O stretching vibration of the primary alcohol would be expected in the 1000-1100 cm⁻¹ region.

The vibrational spectra of fluoropyridines have been studied, providing a solid foundation for the interpretation of the spectrum of (5-Fluoro-2-pyridyl)methanol. nih.govresearchgate.net

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|

| O-H stretch | ~3350 (broad) | Weak |

| Aromatic C-H stretch | ~3050 | Strong |

| Aliphatic C-H stretch | ~2920 | Medium |

| Pyridine ring stretches | ~1600, 1570, 1480 | Strong |

| C-F stretch | ~1250 | Medium |

| C-O stretch | ~1050 | Medium |

Green Chemistry Principles in the Synthesis and Application of 5 Fluoro 2 Pyridylbenzylalcohol

Atom Economy Maximization in Synthetic Routes

Atom economy, a core principle of green chemistry, evaluates how efficiently a chemical process converts reactants into the final desired product. primescholars.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the product. primescholars.com

A primary route for synthesizing 5-Fluoro-2-pyridylbenzylalcohol involves a Grignard reaction. This method typically uses a 2-halopyridine (like 2-bromo-5-fluoropyridine) which reacts with magnesium to form a Grignard reagent. This reagent then reacts with benzaldehyde (B42025), followed by an acidic workup, to yield the target alcohol. researchgate.netchemguide.co.uk

The reaction can be summarized as: C₅H₃FNBr + Mg → C₅H₃FNMgBr C₅H₃FNMgBr + C₇H₆O → C₁₂H₁₀FNOMgBr C₁₂H₁₀FNOMgBr + H⁺ → C₁₂H₁₀FNO + Mg(OH)Br

Table 1: Atom Economy Analysis of Grignard Synthesis

| Reactants | Molar Mass ( g/mol ) | Desired Product | Molar Mass ( g/mol ) | Byproducts | Molar Mass ( g/mol ) | Theoretical Atom Economy (%) |

|---|

Note: The calculation assumes 100% yield and does not account for solvents or other reagents used in the process.

Alternative synthetic strategies, such as catalytic processes that could minimize stoichiometric byproducts, would be a key area for improvement to maximize atom economy.

Design for Less Hazardous Chemical Syntheses

The selection of reagents and chemical pathways is critical to ensuring laboratory safety. Traditional syntheses of pyridyl alcohols often involve highly reactive and hazardous materials.

Organolithium Reagents: One common method for preparing similar compounds involves the use of organolithium reagents, such as n-butyllithium (nBuLi), to deprotonate a pyridine (B92270) ring followed by reaction with an aldehyde. nih.gov Organolithium reagents are extremely pyrophoric, meaning they can ignite spontaneously on contact with air or moisture. ucsb.eduuci.edu Their use requires stringent anhydrous and inert atmosphere conditions, and any accidental exposure can lead to severe fires. nih.govucsb.edu

Designing safer syntheses for this compound could involve:

Catalytic C-H Functionalization: Exploring methods that directly couple a C-H bond on the pyridine ring with benzaldehyde would avoid the need to pre-form highly reactive organometallic reagents.

Mechanochemistry: A ball-milling approach has been shown to prepare Grignard reagents with significantly less solvent, reducing both flammability hazards and waste. cosmosmagazine.com

Utilization of Safer Solvents and Reaction Conditions

The choice of solvent is a major consideration in green chemistry. Many classical organic syntheses employ volatile, flammable, and toxic solvents.

Traditional Solvents: The preparation of Grignard and organolithium reagents almost exclusively requires anhydrous aprotic ether solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). beyondbenign.orgquora.com Both are highly flammable, and THF can form explosive peroxides over time. sigmaaldrich.com Solvents like chloroform (B151607) or carbon tetrachloride, which have high toxicity, are generally avoided as they react with these organometallic compounds. quora.comgoogle.com

Greener Alternatives: There is a growing interest in replacing traditional solvents with safer alternatives.

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a viable alternative to THF. sigmaaldrich.comyoutube.com It has a higher boiling point, lower peroxide formation tendency, and limited miscibility with water, which simplifies product recovery and reduces aqueous waste streams. sigmaaldrich.com

Cyclopentyl methyl ether (CPME): CPME is another green solvent alternative that resists peroxide formation, improving laboratory safety. sigmaaldrich.com It often provides better yields and selectivity compared to THF. sigmaaldrich.com

Table 2: Comparison of Solvents for Organometallic Reactions

| Solvent | Source | Key Hazards | Greener Alternative Features |

|---|---|---|---|

| Tetrahydrofuran (THF) | Petrochemical | Flammable, peroxide-former | Can be replaced by 2-MeTHF or CPME |

| Diethyl Ether | Petrochemical | Extremely flammable, anesthetic | Can be replaced by 2-MeTHF or CPME |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (biomass) | Flammable | Higher boiling point, less peroxide formation, easier recovery |

Energy Efficiency in Chemical Transformations

Energy consumption is a significant factor in the environmental impact of a chemical process. numberanalytics.com Many synthetic routes for compounds like this compound require substantial energy inputs, particularly for temperature control. numberanalytics.com